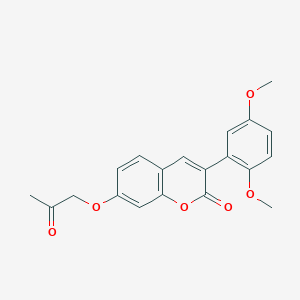
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in cancer treatment and other medical conditions.
Applications De Recherche Scientifique
Structural Analysis and Molecular Properties
Research has delved into the structural analysis and molecular properties of chromene derivatives, offering insights into their molecular configurations and interactions. For instance, the study on the structure of the flavone hymenoxin explored the molecular planarity and intermolecular hydrogen bonding of a related chromene compound, highlighting the significance of molecular structure in determining its physical and chemical properties (Watson et al., 1991). Similar structural investigations provide a foundation for understanding the reactivity and potential applications of 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in various scientific domains.
Photophysical and Photochemical Applications
The photochromic properties of chromene derivatives make them attractive for applications in materials science, such as the development of photoresponsive materials. Research into the photochromism of chromene crystals revealed that certain chromenes exhibit crystalline state photochromism, a property that can be exploited in creating materials that respond to light stimuli (Hobley et al., 2000). This property is particularly relevant in the context of developing smart materials and coatings that change color or opacity in response to UV light.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel chromene derivatives with specific functional groups has been a significant area of research. Studies have focused on synthesizing and characterizing compounds with varying substituents to explore their chemical behavior and potential applications. For example, the synthesis and characterization of chromenone crown ethers and their complexation study provide insights into the use of chromene derivatives in creating novel ligands for metal ion coordination (Gündüz et al., 2006). Such research underscores the versatility of chromene derivatives in synthetic chemistry and material science.
Biological Activity and Therapeutic Potential
Beyond structural and material applications, chromene derivatives have been investigated for their biological activities. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for instance, highlights the exploration of chromenes as potent antioxidant and antihyperglycemic agents, underscoring their potential therapeutic value (Kenchappa et al., 2017). Such studies are crucial for expanding the scope of chromene derivatives in pharmacology and drug design.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWGFMFUYNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



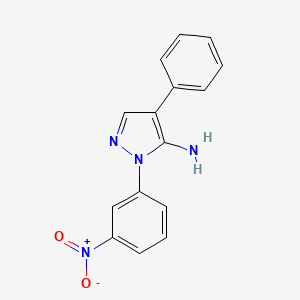
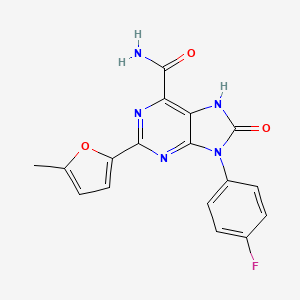
![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)
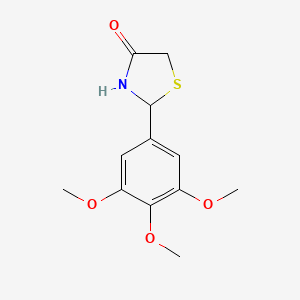
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)
![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)
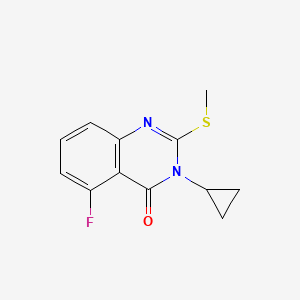
![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)